Dimethyl (1-cyano-2-methylpropyl)(methyl)propanedioate
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Overview
Description
Dimethyl (1-cyano-2-methylpropyl)(methyl)propanedioate is an organic compound with a complex structure that includes a cyano group, a methyl group, and a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-cyano-2-methylpropyl)(methyl)propanedioate typically involves the alkylation of dimethyl malonate with a suitable alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the malonate, followed by the addition of the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-cyano-2-methylpropyl)(methyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction can produce amines, and substitution reactions can lead to various ester or amide derivatives .
Scientific Research Applications
Dimethyl (1-cyano-2-methylpropyl)(methyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which Dimethyl (1-cyano-2-methylpropyl)(methyl)propanedioate exerts its effects involves its reactivity with various molecular targets. The cyano group and ester functionalities allow it to participate in a range of chemical reactions, interacting with enzymes, receptors, or other biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate in organic synthesis.
Methyl cyanoacetate: Contains a cyano group and an ester, similar to Dimethyl (1-cyano-2-methylpropyl)(methyl)propanedioate, but with a different structure .
Uniqueness
This compound is unique due to its combination of a cyano group and a propanedioate ester, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical transformations .
Properties
CAS No. |
61760-66-5 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
dimethyl 2-(1-cyano-2-methylpropyl)-2-methylpropanedioate |
InChI |
InChI=1S/C11H17NO4/c1-7(2)8(6-12)11(3,9(13)15-4)10(14)16-5/h7-8H,1-5H3 |
InChI Key |
DYKPRZGPVRKKIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)C(C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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